molecular formula C11H10N6O3 B3915407 6-methyl-5-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol CAS No. 6144-43-0

6-methyl-5-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol

Cat. No.: B3915407
CAS No.: 6144-43-0
M. Wt: 274.24 g/mol
InChI Key: LDGWVWGXJPVMHL-WUXMJOGZSA-N
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Description

6-methyl-5-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol is a chemical compound with a complex structure that includes a triazine ring, a nitrobenzylidene group, and a hydrazinyl group

Safety and Hazards

2-Nitrobenzaldehyde is harmful and potentially mutagenic. It may cause damage to the respiratory tract, eyes, and skin .

Future Directions

2-Nitrobenzaldehyde is an intermediate in an early route to indigo, a water-insoluble dye commonly used to dye jeans and other fabrics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol typically involves the condensation of 6-methyl-1,2,4-triazin-3-ol with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Electrophiles such as alkyl halides, acidic or basic conditions.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxides of the compound.

    Substitution: Substituted triazine derivatives.

Scientific Research Applications

6-methyl-5-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-5-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol involves its interaction with specific molecular targets and pathways. The nitrobenzylidene group can interact with cellular proteins and enzymes, potentially inhibiting their function. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-5-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol is unique due to its specific substitution pattern on the triazine ring and the presence of both nitrobenzylidene and hydrazinyl groups.

Properties

IUPAC Name

6-methyl-5-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O3/c1-7-10(13-11(18)16-14-7)15-12-6-8-4-2-3-5-9(8)17(19)20/h2-6H,1H3,(H2,13,15,16,18)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGWVWGXJPVMHL-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NN=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=O)N=C1N/N=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40417512
Record name STK645888
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6144-43-0
Record name STK645888
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-5-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol

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